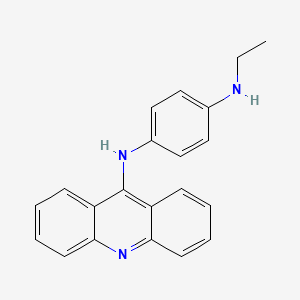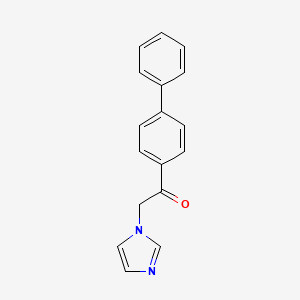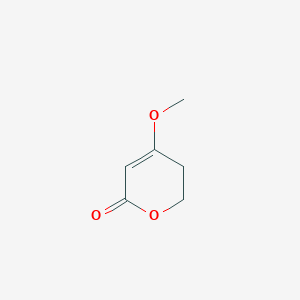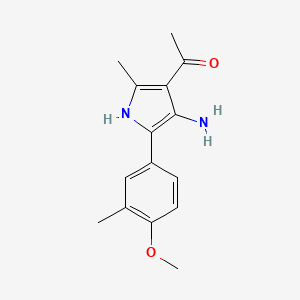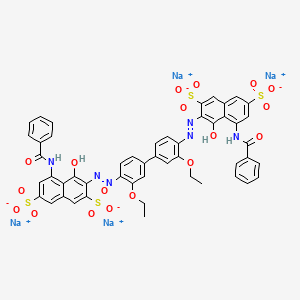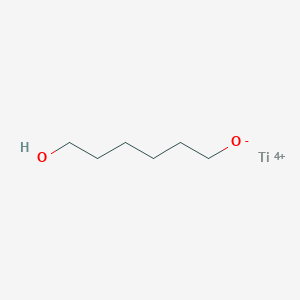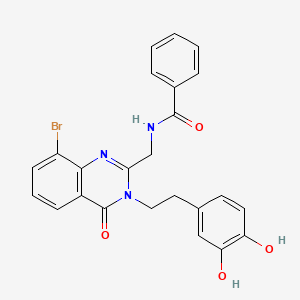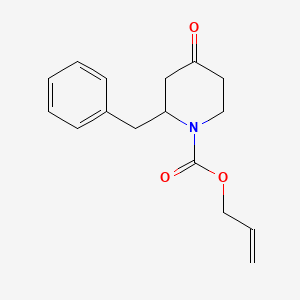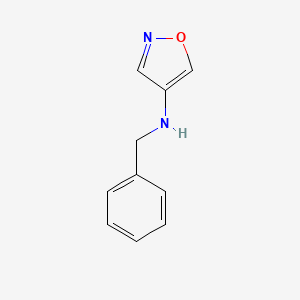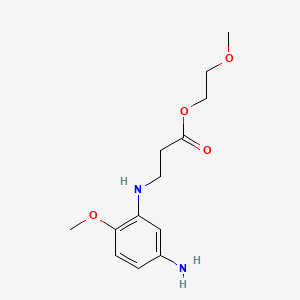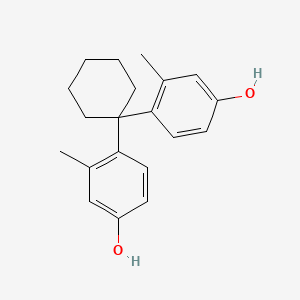
4,4'-Cyclohexylidenebis(3-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Cyclohexylidenebis(3-methylphenol) is an organic compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol. It is also known by its IUPAC name, 4-[1-(4-hydroxy-2-methylphenyl)cyclohexyl]-3-methylphenol. This compound is characterized by the presence of a cyclohexylidene group linking two 3-methylphenol units, making it a bisphenol derivative.
Méthodes De Préparation
The synthesis of 4,4’-Cyclohexylidenebis(3-methylphenol) typically involves the condensation reaction of cyclohexanone with 3-methylphenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4,4’-Cyclohexylidenebis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce halogenated or nitrated phenols.
Applications De Recherche Scientifique
4,4’-Cyclohexylidenebis(3-methylphenol) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic applications, such as antioxidant properties, is ongoing.
Industry: It is used in the production of high-performance materials, including resins and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4’-Cyclohexylidenebis(3-methylphenol) involves its interaction with various molecular targets, primarily through its phenolic hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activity. The pathways involved may include enzyme inhibition, free radical scavenging, and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
4,4’-Cyclohexylidenebis(3-methylphenol) can be compared to other bisphenol derivatives, such as:
Bisphenol A (BPA): Known for its use in plastics and resins, BPA has a similar structure but with two phenol groups linked by a propane bridge.
Bisphenol F (BPF): Another bisphenol derivative with a methylene bridge linking the phenol groups.
Bisphenol S (BPS): Contains a sulfone group linking the phenol units, offering different chemical properties.
The uniqueness of 4,4’-Cyclohexylidenebis(3-methylphenol) lies in its cyclohexylidene bridge, which imparts distinct physical and chemical properties compared to other bisphenols .
Propriétés
Numéro CAS |
88187-83-1 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-[1-(4-hydroxy-2-methylphenyl)cyclohexyl]-3-methylphenol |
InChI |
InChI=1S/C20H24O2/c1-14-12-16(21)6-8-18(14)20(10-4-3-5-11-20)19-9-7-17(22)13-15(19)2/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3 |
Clé InChI |
HTRZACCZTFTAIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2(CCCCC2)C3=C(C=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

